molecular formula C11H9BrN2O4S2 B14895692 5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid

5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid

Cat. No.: B14895692
M. Wt: 377.2 g/mol
InChI Key: FAGVTGIVLKHHOX-UHFFFAOYSA-N
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Description

5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a bromine atom, a carboxylic acid group, and a sulfonamide group linked to a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of thiophene-2-carboxylic acid, followed by the introduction of the sulfonamide group through a nucleophilic substitution reaction with 5-methylpyridin-2-amine. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the sulfonamide can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.

    Substitution: Suzuki-Miyaura coupling using boronic acids and palladium catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Scientific Research Applications

5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • N-(5-Bromo-2-methylpyridin-3-yl)acetamide
  • 2-Fluoro-4-methylpyridine

Uniqueness

5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring with a sulfonamide group and a methylpyridine moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9BrN2O4S2

Molecular Weight

377.2 g/mol

IUPAC Name

5-bromo-4-[(5-methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C11H9BrN2O4S2/c1-6-2-3-9(13-5-6)14-20(17,18)8-4-7(11(15)16)19-10(8)12/h2-5H,1H3,(H,13,14)(H,15,16)

InChI Key

FAGVTGIVLKHHOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)C(=O)O)Br

Origin of Product

United States

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